1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16415325
InChI: InChI=1S/C11H17N5.ClH/c1-9-10(7-13-16(9)3)6-12-8-11-4-5-15(2)14-11;/h4-5,7,12H,6,8H2,1-3H3;1H
SMILES:
Molecular Formula: C11H18ClN5
Molecular Weight: 255.75 g/mol

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16415325

Molecular Formula: C11H18ClN5

Molecular Weight: 255.75 g/mol

* For research use only. Not for human or veterinary use.

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine -

Specification

Molecular Formula C11H18ClN5
Molecular Weight 255.75 g/mol
IUPAC Name N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H17N5.ClH/c1-9-10(7-13-16(9)3)6-12-8-11-4-5-15(2)14-11;/h4-5,7,12H,6,8H2,1-3H3;1H
Standard InChI Key LNNWUJSDNOWTLM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)CNCC2=NN(C=C2)C.Cl

Introduction

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a complex organic compound belonging to the pyrazole derivative family. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms, typically located at positions 1 and 2. This specific compound features a unique structure with two pyrazole rings linked by a methylene bridge, which contributes to its chemical reactivity and potential biological activities.

Synthesis Methods

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves several key steps, including functionalization and coupling reactions. These processes require careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure the desired product yield and purity. The final product is typically purified through recrystallization to achieve the desired crystalline form.

Synthesis Steps

  • Initial Preparation: Synthesis begins with simpler pyrazole derivatives.

  • Functionalization: Introduction of functional groups to enhance reactivity.

  • Coupling Reactions: Linking the pyrazole rings via a methylene bridge.

  • Purification: Recrystallization to achieve the desired crystalline form.

Biological Activities and Applications

Compounds containing pyrazole moieties are widely studied for their diverse biological activities, including potential applications in medicinal chemistry. The specific biological activity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine requires further investigation through pharmacological studies to fully understand its potential therapeutic uses.

Potential Applications

  • Medicinal Chemistry: Potential therapeutic applications due to its complex structure.

  • Biological Interactions: Studies on interactions with enzymes or receptors could reveal new biological pathways.

Comparison with Similar Compounds

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine shares structural similarities with other pyrazole derivatives but is distinct due to its dual pyrazole ring structure linked by a methanamine group. This unique structure may confer distinct biological activities compared to simpler pyrazole compounds.

Comparison Table

CompoundMolecular FormulaUnique Features
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamineC14H24N6Dual pyrazole rings linked by methanamine
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amineC10H15N5Single pyrazole ring with methyl substitution
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamineC7H13N3Single pyrazole ring with methyl substitution

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